2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-N-[5-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOL-2-YL]ACETAMIDE
Overview
Description
2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-N-[5-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a combination of thiadiazole and benzimidazole moieties. These heterocyclic structures are known for their significant biological activities and are often utilized in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-N-[5-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole and benzimidazole intermediates. The thiadiazole moiety can be synthesized by reacting 3-(methylthio)-1,2,4-thiadiazole with appropriate thiol reagents under controlled conditions . The benzimidazole moiety is prepared by reacting o-phenylenediamine with propylthiol in the presence of an acid catalyst . The final step involves coupling these intermediates using acetic anhydride as a coupling agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-N-[5-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The nitro groups in the benzimidazole moiety can be reduced to amines.
Substitution: The hydrogen atoms in the aromatic rings can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products Formed
The major products formed from these reactions include disulfides, amines, and halogenated derivatives, which can further undergo additional functionalization to yield a variety of biologically active compounds.
Scientific Research Applications
2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-N-[5-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOL-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in treating various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-N-[5-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole moiety can inhibit enzymes involved in bacterial cell wall synthesis, while the benzimidazole moiety can interfere with DNA replication and repair . These interactions lead to the disruption of essential cellular processes, resulting in the antimicrobial and anticancer effects observed.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}-N-[5-(PROPYLSULFANYL)-1H-1,3-BENZODIAZOL-2-YL]ACETAMIDE
- **2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-[5-(ethylthio)-1H-benzimidazol-2-yl]acetamide
- **2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-[5-(methylthio)-1H-benzimidazol-2-yl]acetamide
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining the biological activities of both thiadiazole and benzimidazole moieties. This dual functionality enhances its potential as a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(6-propylsulfanyl-1H-benzimidazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS4/c1-3-6-23-9-4-5-10-11(7-9)17-13(16-10)18-12(21)8-24-15-19-14(22-2)20-25-15/h4-5,7H,3,6,8H2,1-2H3,(H2,16,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZRWTJVZFTPND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)CSC3=NC(=NS3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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